trans-Resveratrol 3-O-glucuronide
trans-Resveratrol 3-O-glucuronide
Resveratrol is a potent phenolic antioxidant found in grapes and red wine that also has antiproliferative and anti-inflammatory activity. In humans, resveratrol is almost completely conjugated to its glucuronide and sulfate metabolites. trans-Resveratrol-3-O-β-D-glucuronide is a regioisomeric resveratrol metabolite that may be used as a reference standard for accurate determination of the metabolic profile of resveratrol.
trans-Resveratrol 3-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. trans-Resveratrol 3-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-Resveratrol 3-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, trans-resveratrol 3-O-glucuronide is primarily located in the cytoplasm.
trans-Resveratrol 3-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. trans-Resveratrol 3-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-Resveratrol 3-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, trans-resveratrol 3-O-glucuronide is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
387372-17-0
VCID:
VC20820654
InChI:
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1
SMILES:
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
Molecular Formula:
C20H20O9
Molecular Weight:
404.4 g/mol
trans-Resveratrol 3-O-glucuronide
CAS No.: 387372-17-0
Cat. No.: VC20820654
Molecular Formula: C20H20O9
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Resveratrol is a potent phenolic antioxidant found in grapes and red wine that also has antiproliferative and anti-inflammatory activity. In humans, resveratrol is almost completely conjugated to its glucuronide and sulfate metabolites. trans-Resveratrol-3-O-β-D-glucuronide is a regioisomeric resveratrol metabolite that may be used as a reference standard for accurate determination of the metabolic profile of resveratrol. trans-Resveratrol 3-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. trans-Resveratrol 3-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-Resveratrol 3-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, trans-resveratrol 3-O-glucuronide is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 387372-17-0 |
| Molecular Formula | C20H20O9 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
| Standard InChI Key | QWSAYEBSTMCFKY-CTAHFCQASA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
| SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator